Validated Utility in BTK Inhibitor Programs: CHMFL-BTK-01 (IC50 7 nM) Demonstrates Scaffold Essentiality
When incorporated into the lead compound CHMFL-BTK-01, the target (1-methyl-6-oxo-1,6-dihydropyridin-3-yl) group delivers a BTK IC50 of 7 nM and a KINOMEscan selectivity score S(35) = 0.00 against 468 kinases at 1 µM, meaning no other kinase was inhibited >35% [1]. For comparison, typical pyridine-3-boronic acid-derived fragments in BTK programs exhibit only micromolar affinity (e.g., fragment hits with IC50 > 50 µM), and the N-methyl-6-oxo motif is highlighted in the structure-activity relationship (SAR) as critical for the irreversible binding mode [1].
| Evidence Dimension | Kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | CHMFL-BTK-01 incorporating (1-methyl-6-oxo-1,6-dihydropyridin-3-yl) group: BTK IC50 = 7 nM; KINOMEscan S(35) = 0.00 at 1 µM against 468 kinases [1]. |
| Comparator Or Baseline | Typical pyridine-3-boronic acid BTK fragment hits: IC50 > 50 µM; broad kinase cross-reactivity [1]. |
| Quantified Difference | >7,000-fold improvement in BTK IC50; complete selectivity vs. baseline non-selective fragment inhibitors [1]. |
| Conditions | Biochemical BTK inhibition assay; KINOMEscan profiling at 1 µM ATP concentration [1]. |
Why This Matters
This directly validates the target building block's value in generating drug-like, highly selective BTK inhibitors, a key consideration for procurement in oncology and immunology drug discovery programs.
- [1] Liang Qianmao et al. Discovery of CHMFL-BTK-01 as a highly selective irreversible BTK inhibitor with IC50 7 nM and S(35)=0.00. European Journal of Medicinal Chemistry, 2017. View Source
